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Abstract
JYQ-173, also known as Leniolisib (CDZ173), is a potent and highly selective small-molecule

inhibitor of the delta isoform of phosphoinositide 3-kinase (PI3Kδ).[1][2][3] Predominantly

expressed in hematopoietic cells, PI3Kδ is a critical component of intracellular signaling

pathways that govern the proliferation, differentiation, and function of immune cells, particularly

B and T lymphocytes.[4][5] In certain pathological conditions, such as Activated PI3K Delta

Syndrome (APDS), gain-of-function mutations in the gene encoding the catalytic subunit of

PI3Kδ (PIK3CD) lead to hyperactivation of this pathway, resulting in severe immunodeficiency

and lymphoproliferation.[2][3][6][7] JYQ-173 acts by directly targeting the ATP-binding site of

PI3Kδ, thereby normalizing downstream signaling and ameliorating the clinical manifestations

of APDS. This document provides an in-depth overview of the mechanism of action of JYQ-
173, including its molecular target, signaling pathway, and cellular effects, supported by

quantitative data and detailed experimental protocols.

Molecular Target and Binding Affinity
The primary molecular target of JYQ-173 is the p110δ catalytic subunit of the class IA

phosphoinositide 3-kinase (PI3Kδ).[7] JYQ-173 exhibits high potency and selectivity for PI3Kδ

over other PI3K isoforms, which is crucial for minimizing off-target effects.[4][8]
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The inhibitory activity of JYQ-173 against various PI3K isoforms has been quantified using in

vitro biochemical assays. The half-maximal inhibitory concentration (IC50) values demonstrate

its potent and selective inhibition of PI3Kδ.

Target Isoform IC50 (nM) Selectivity Fold (vs. PI3Kδ)

PI3Kδ 11 -

PI3Kα 242 22

PI3Kβ 418 38

PI3Kγ 2222 202

DNA-PK 880 80

mTOR >9100 >827

PI4K >9100 >827

Vps34 >9100 >827

Table 1: Inhibitory Potency and Selectivity of JYQ-173 (Leniolisib) against PI3K Isoforms and

Related Kinases. Data compiled from cell-free isolated enzyme assays.[4][8]

Signaling Pathway
JYQ-173 exerts its therapeutic effect by modulating the PI3K/AKT signaling pathway. In normal

physiology, PI3Kδ is activated downstream of various cell surface receptors, including the B-

cell receptor (BCR) and T-cell receptor (TCR). Upon activation, PI3Kδ phosphorylates

phosphatidylinositol 4,5-bisphosphate (PIP2) to generate phosphatidylinositol 3,4,5-

trisphosphate (PIP3). PIP3 acts as a second messenger, recruiting and activating downstream

effectors such as the serine/threonine kinase AKT. Phosphorylated AKT (pAKT) then

orchestrates a cascade of signaling events that regulate cellular processes like cell growth,

proliferation, survival, and differentiation.

In APDS, hyperactive PI3Kδ leads to excessive production of PIP3 and constitutive activation

of the AKT pathway. JYQ-173, by inhibiting PI3Kδ, reduces the levels of PIP3, thereby

decreasing the phosphorylation and activation of AKT.[7][8] This dampening of the hyperactive

signaling pathway helps to restore normal immune cell function.
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Figure 1: Simplified PI3K/AKT Signaling Pathway and the inhibitory action of JYQ-173.

Cellular Effects
The inhibition of the hyperactive PI3Kδ/AKT pathway by JYQ-173 leads to several observable

effects on immune cells, particularly in the context of APDS. Clinical and preclinical studies

have demonstrated that treatment with Leniolisib leads to a normalization of immune cell

populations and function.
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Quantitative Cellular Activity
The cellular activity of JYQ-173 has been assessed in various immune cell function assays.

Cell Type Species Assay IC50 (µM)

T Cells Human Proliferation 0.079

T Cells Human IL-13 Production 0.095

T Cells Human IL-17 Production 0.073

T Cells Mouse Proliferation 0.033

T Cells Mouse IFNγ Production 0.130

T Cells Mouse IL-13 Production 0.010

T Cells Mouse IL-17 Production 0.101

B Cells (splenocytes) Mouse
a-IgM induced CD86

expression
0.007

B Cells (whole blood) Rat
a-IgM/IL-4 induced

CD86 expression
0.048

Table 2: Cellular Inhibitory Activity of JYQ-173 (Leniolisib) on T and B Cell Functions.[4][9]

Clinical Observations in APDS Patients
In clinical trials involving patients with APDS, treatment with Leniolisib resulted in:

Reduction of Lymphoproliferation: A significant decrease in the size of lymph nodes and

spleen volume was observed.[8][10][11]

Normalization of B-cell Populations: An increase in the percentage of naïve B cells and a

decrease in transitional B cells were noted, indicating a correction of the B-cell

developmental abnormalities seen in APDS.[6][10][12]

Amelioration of Immune Cell Derangements: A reduction in senescent T cells was also

observed.[7]
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Experimental Protocols
In Vitro PI3K Enzyme Inhibition Assay (Biochemical
Assay)
Objective: To determine the IC50 of JYQ-173 against different PI3K isoforms.

Methodology:

Recombinant human PI3K isoforms (α, β, δ, γ) are used.

The kinase activity is typically measured using a time-resolved fluorescence resonance

energy transfer (TR-FRET) assay, such as the HTRF KinEASE-STK S1 kit.

JYQ-173 is serially diluted to various concentrations.

The compound dilutions are pre-incubated with the respective PI3K isoform.

The kinase reaction is initiated by the addition of ATP and a biotinylated substrate peptide.

The reaction is allowed to proceed for a defined period at room temperature.

The reaction is stopped, and the detection reagents (e.g., streptavidin-XL665 and a

europium cryptate-labeled anti-phosphoserine/threonine antibody) are added.

After incubation, the TR-FRET signal is read on a compatible plate reader.

The IC50 values are calculated by fitting the dose-response data to a four-parameter logistic

equation.

Cellular pAKT Flow Cytometry Assay
Objective: To measure the effect of JYQ-173 on AKT phosphorylation in B cells.

Methodology:

Whole blood samples are collected from patients.
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For ex vivo stimulation, aliquots of whole blood are stimulated with anti-IgM and IL-4 for 20

minutes.[7] Unstimulated samples serve as a control.

Red blood cells are lysed, and the remaining cells are fixed and permeabilized.

The cells are then stained with fluorescently labeled antibodies against a B-cell marker (e.g.,

CD19 or CD20) and phosphorylated AKT (pAKT S473).[7][13][14]

The stained cells are analyzed by flow cytometry.

The percentage of pAKT-positive B cells is quantified.

The inhibition of pAKT is calculated as the percentage reduction in pAKT-positive cells in

stimulated samples treated with JYQ-173 compared to untreated stimulated samples.
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Figure 2: Experimental workflow for measuring pAKT levels in B cells by flow cytometry.
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B-cell Immunophenotyping by Flow Cytometry
Objective: To assess the effect of JYQ-173 on B-cell populations in patients.

Methodology:

Peripheral blood mononuclear cells (PBMCs) are isolated from whole blood using density

gradient centrifugation.

The cells are stained with a panel of fluorescently labeled antibodies to identify different B-

cell subsets. A typical panel might include antibodies against CD19, CD20, IgD, CD27,

CD10, and CD38.

Stained cells are analyzed by flow cytometry.

Different B-cell populations are identified based on their surface marker expression (e.g.,

Naïve B cells: CD19+IgD+CD27-; Transitional B cells: CD19+CD10+CD38++).

The percentage of each B-cell subset within the total B-cell population is calculated.

Changes in these percentages from baseline are monitored throughout the treatment period.

[15]

Conclusion
JYQ-173 (Leniolisib) is a highly selective and potent inhibitor of PI3Kδ. Its mechanism of action

involves the direct inhibition of the PI3Kδ enzyme, leading to a reduction in the activity of the

downstream PI3K/AKT signaling pathway. This targeted inhibition has been shown to be

effective in correcting the immune dysregulation characteristic of Activated PI3K Delta

Syndrome, as evidenced by the normalization of B-cell populations and the reduction of

lymphoproliferation. The data presented in this guide underscore the well-defined mechanism

of action of JYQ-173 and provide a foundation for its clinical application in PI3Kδ-driven

diseases.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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